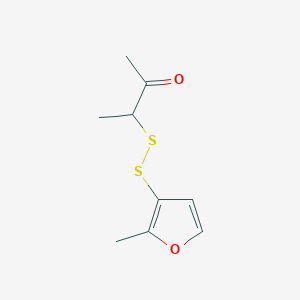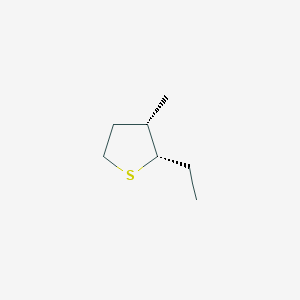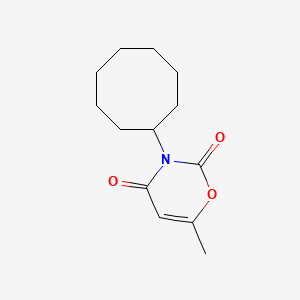![molecular formula C11H22OSi B14582342 Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- CAS No. 61175-92-6](/img/structure/B14582342.png)
Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is a chemical compound with the molecular formula C11H22OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound features a cyclohexene ring substituted with a dimethyl group and an oxygen atom bonded to a trimethylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- typically involves the reaction of 3,3-dimethyl-1-cyclohexen-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Industry: It is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets, including enzymes and receptors, through its silane group. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups bonded to silicon.
(6,6-Dimethyl-1-cyclohexen-1-yl)(trimethyl)silane: A closely related compound with a similar structure but different substitution pattern
Uniqueness
Silane, [(3,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable siloxane linkages makes it particularly valuable in various applications, including organic synthesis and material science .
Properties
CAS No. |
61175-92-6 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
(3,3-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)8-6-7-10(9-11)12-13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
GALZVPSXOVBPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


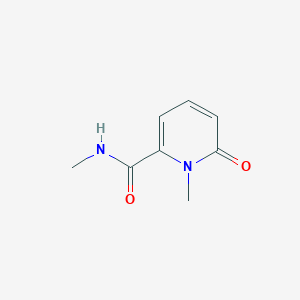
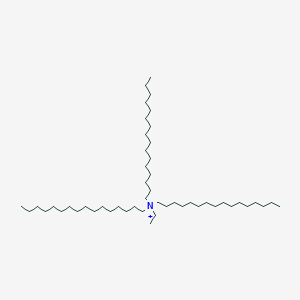
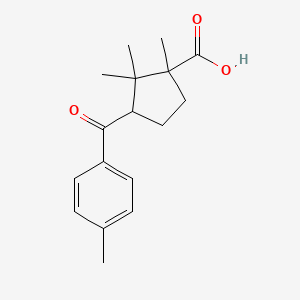
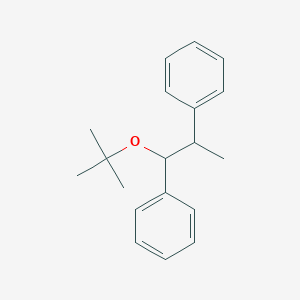
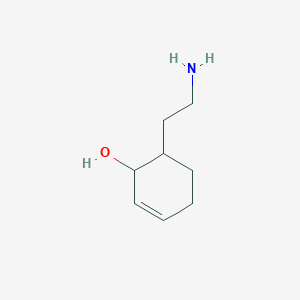
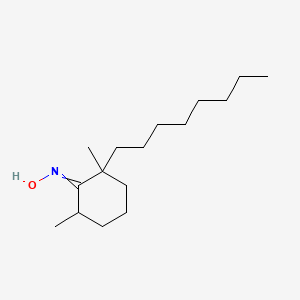
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopent-3-en-1-yl]heptanoic acid](/img/structure/B14582294.png)
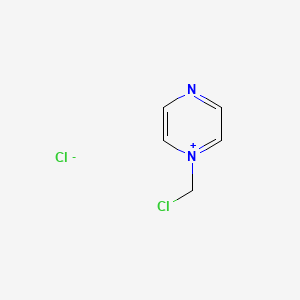
![2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14582304.png)
![2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid](/img/structure/B14582312.png)
![2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14582315.png)
